molecular formula C17H12F5NO3 B1629696 Pentafluorophenyl 2-morpholinobenzoate CAS No. 906352-59-8

Pentafluorophenyl 2-morpholinobenzoate

Cat. No.: B1629696
CAS No.: 906352-59-8
M. Wt: 373.27 g/mol
InChI Key: SMSUNMKSTOOWTF-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-morpholinobenzoate is a chemical compound with the molecular formula C17H12F5NO3 and a molecular weight of 373.28 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a morpholinobenzoate moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 2-morpholinobenzoate can be synthesized through the esterification of 2-morpholinobenzoic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

    Hydrolysis: The primary products are 2-morpholinobenzoic acid and pentafluorophenol.

Mechanism of Action

The mechanism of action of pentafluorophenyl 2-morpholinobenzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon in the ester bond. This makes the compound highly reactive towards nucleophilic attack, facilitating the formation of new covalent bonds . The morpholinobenzoate moiety provides additional stability and reactivity, making it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl 2-morpholinobenzoate is unique due to the combination of the pentafluorophenyl group and the morpholinobenzoate moiety. This combination provides enhanced reactivity and stability, making it a valuable compound in various scientific research applications. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it versatile for use in different fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUNMKSTOOWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640194
Record name Pentafluorophenyl 2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-59-8
Record name Pentafluorophenyl 2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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